molecular formula C10H14ClNO4 B12420863 Methyldopa-d3 (hydrochloride)

Methyldopa-d3 (hydrochloride)

Cat. No.: B12420863
M. Wt: 250.69 g/mol
InChI Key: NLRUDGHSXOEXCE-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyldopa-d3 (hydrochloride) is a deuterated form of methyldopa, a centrally acting alpha-2 adrenergic agonist used primarily for the management of hypertension. The deuterium labeling in Methyldopa-d3 (hydrochloride) makes it particularly useful in pharmacokinetic studies as an internal standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyldopa-d3 (hydrochloride) typically involves the incorporation of deuterium into the methyldopa molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium .

Industrial Production Methods

Industrial production of Methyldopa-d3 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Methyldopa-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include methyldopamine (from oxidation), methyldopa amine (from reduction), and various halogenated derivatives (from substitution) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyldopa-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and quantification of the compound in biological systems, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C10H14ClNO4

Molecular Weight

250.69 g/mol

IUPAC Name

2-amino-3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/i1D3;

InChI Key

NLRUDGHSXOEXCE-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl

Origin of Product

United States

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